molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0

4-[4-(Benzyloxy)phenoxy]aniline

Cat. No. B1322617
CAS RN: 155828-47-0
M. Wt: 291.3 g/mol
InChI Key: VDLNUBYKPOOEAF-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(Benzyloxy)aniline and 4-(Phenylmethoxy)benzenamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an aniline group and a benzyloxy group . The average mass of the molecule is 199.248 Da, and the monoisotopic mass is 199.099716 Da .


Physical And Chemical Properties Analysis

This compound is a brown to green-brown crystalline flakes or powder . The molecular weight of the compound is 199.248 Da .

Scientific Research Applications

Synthesis and Applications in Dye and Polymer Industries

4-[4-(Benzyloxy)phenoxy]aniline and its derivatives are prominently used in the synthesis of azomethine dyes, which are essential for optical applications. These compounds are synthesized and studied for their electronic spectra, FT-IR spectra, and various other electronic properties (Shahab et al., 2017). Furthermore, they play a significant role in the development of electroactive benzoxazines. These are valuable in creating advanced corrosion-resistant coatings, providing better protection and longevity for various materials (Li et al., 2018).

In Polymer Science and Material Engineering

These compounds are also significant in the synthesis of novel benzoxazines containing glycidyl groups. Such materials have potential applications in polymer science and material engineering, offering unique properties for various industrial applications (Andreu et al., 2006). Additionally, in the field of electro-optics, derivatives of this compound are used to create polycarbonates with high thermal stability, which are essential for producing high-quality films used in various optical applications (Suresh et al., 2003).

Catalysis and Chemical Reactions

Compounds related to this compound have been utilized in catalysis, particularly in the degradation of phenolic and aniline compounds. For instance, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of such compounds from aqueous solutions, demonstrating their potential in environmental remediation (Zhang et al., 2009).

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]aniline is not explicitly mentioned in the search results. Anilines, in general, are precursors to many industrial chemicals .

Safety and Hazards

4-[4-(Benzyloxy)phenoxy]aniline is reported to be a skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The future directions of research on 4-[4-(Benzyloxy)phenoxy]aniline could involve its potential applications in various fields. For instance, anilines are known to be precursors to many industrial chemicals . Additionally, substituted phthalocyanines, which can be synthesized from compounds like this compound, have potential applications in photosensors, electrochromic structures, information storage devices, solar cells, and liquid crystals .

Relevant Papers The relevant papers retrieved include a comprehensive review of the methods and applications of aniline synthesis , a study on the synthesis and spectroscopic behavior of rare-earth phthalocyaninates substituted by benzyloxy- and methylphenylethylphenoxy-groups , and a paper on 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors .

properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLNUBYKPOOEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627407
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155828-47-0
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically-stirred solution of 4-(4-benzyloxyphenoxy)-1-nitrobenzene (5.6 g, 17 mmol) in absolute ethanol (50 ml) was treated with concentrated hydrochloric acid (6 ml). The solution was warmed to 55-60° C. under a nitrogen cover. Iron powder (6.5 g, 115 mmol) was added in several portions. A mild exotherm (while still being heated) brought the reaction temperature to 68° C. After completing the iron addition the reaction temperature was brought to 70° C. and maintained at that temperature for 1.5 hours. The mixture was then cooled to room temperature and filtered through a pad of Celite®. The filter cake was washed with ethanol (100 ml) and methylene chloride (50 ml), and the filtrate partitioned between methylene chloride and 1M potassium carbonate. The green aqueous layer was extracted a second time with methylene chloride and then dried over anhydrous magnesium sulfate. Filtration and concentration in vacuo afforded crude product (5.4 g), contaminated with unreacted starting material. Silica gel chromatography (Waters® LC2000 with 2 PrePak® columns, eluting with methylene chloride) provided the title compound (3.75 g, 76%), as well as unreacted starting material (1.2 g). 1H NMR(400 MHz): 3.53(2H,br s), 5.02(2H,s), 6.62-6.67(2H,m), 6.79-6.84(2H,m), 6.86-6.93(4H,m), 7.29-7.44(5H,m); MS(ESI)m/z 291.9([M+H]+,100).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
76%

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